Butacaine Butacaine 4-aminobenzoic acid 3-(dibutylamino)propyl ester is a benzoate ester.
Brand Name: Vulcanchem
CAS No.: 149-16-6
VCID: VC0003102
InChI: InChI=1S/C18H30N2O2/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15,19H2,1-2H3
SMILES: CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N
Molecular Formula: C18H30N2O2
Molecular Weight: 306.4 g/mol

Butacaine

CAS No.: 149-16-6

Cat. No.: VC0003102

Molecular Formula: C18H30N2O2

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

Butacaine - 149-16-6

CAS No. 149-16-6
Molecular Formula C18H30N2O2
Molecular Weight 306.4 g/mol
IUPAC Name 3-(dibutylamino)propyl 4-aminobenzoate
Standard InChI InChI=1S/C18H30N2O2/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15,19H2,1-2H3
Standard InChI Key HQFWVSGBVLEQGA-UHFFFAOYSA-N
SMILES CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N
Canonical SMILES CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N

Chemical Identity and Structural Characteristics

Basic Chemical Properties

Butacaine is an ester-derived local anesthetic characterized by a dibutylamino group linked to a para-aminobenzoate moiety. Its IUPAC name, 3-(dibutylamino)-1-propanol 4-aminobenzoate, reflects this structure . The compound’s stereochemistry and functional groups contribute to its lipid solubility, enabling efficient penetration of neuronal membranes.

Table 1: Fundamental Chemical Properties of Butacaine

PropertyValue/DescriptionSource
CAS Registry Number149-16-6
Molecular FormulaC18H30N2O2\text{C}_{18}\text{H}_{30}\text{N}_{2}\text{O}_{2}
Molecular Weight306.4430 g/mol
IUPAC Name3-(Dibutylamino)-1-propanol 4-aminobenzoate
SynonymsButyn, Butelline, Dibutylaminopropyl-p-aminobenzoate

Structural Analysis

The butacaine molecule comprises a hydrophilic para-aminobenzoic acid ester linked to a hydrophobic dibutylaminopropanol group. This amphiphilic design facilitates interactions with both aqueous environments and lipid-rich neuronal membranes. X-ray crystallography and computational modeling confirm that the dibutylamino group adopts a staggered conformation, optimizing membrane insertion .

Physicochemical Properties

Thermal Stability and Phase Behavior

Butacaine free base exists as an oily liquid at room temperature, with a boiling point of 178–182°C at 0.11 mmHg . Its sulfate salt (C18H30N2O2\text{C}_{18}\text{H}_{30}\text{N}_{2}\text{O}_{2})2H2SO4_2\cdot\text{H}_2\text{SO}_4 , in contrast, forms crystalline solids with a melting point of 138.5–139.5°C . The sulfate variant’s higher melting point reflects ionic lattice stabilization.

Solubility and Partitioning

The free base is sparingly soluble in water but miscible with organic solvents like ethanol, acetone, and chloroform . The sulfate salt exhibits greater aqueous solubility (~1 g/mL in heated water) due to ionic dissociation, though it remains insoluble in ether .

Table 2: Solubility Profile of Butacaine Sulfate

SolventSolubilityConditions
Water~1 g/mLHeated
EthanolHighly solubleRoom temperature
ChloroformSlightly solubleRoom temperature
EtherInsoluble-

Stability and Incompatibilities

Butacaine solutions degrade under alkaline conditions, liberating the free base as an oily precipitate. Bicarbonates induce precipitation of butacaine carbonate, while iodine yields a brown complex . Chlorides form insoluble butacaine chloride, necessitating careful formulation with compatible excipients .

Synthesis and Manufacturing

Historical Synthesis Routes

Butacaine’s original synthesis, patented in the 1920s, involves:

  • Condensation: Reacting γ-di-n-butylaminopropanol with p-nitrobenzoyl chloride to form a nitro intermediate .

  • Reduction: Catalytic hydrogenation or chemical reduction (e.g., using H2/Pd\text{H}_2/\text{Pd}) converts the nitro group to an amine, yielding butacaine .

Modern Optimizations

Contemporary methods employ microwave-assisted esterification to enhance reaction efficiency and purity. The sulfate salt is subsequently prepared via neutralization with sulfuric acid .

Table 3: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield
Esterificationp-Nitrobenzoyl chloride, Δ\Delta, inert atmosphere65–70%
ReductionH2/Pd-C\text{H}_2/\text{Pd-C}, ethanol85–90%
Salt FormationH2SO4\text{H}_2\text{SO}_4, propanol95%

Pharmacological Profile

Mechanism of Action

Butacaine blocks voltage-gated sodium channels (VGSCs) in neuronal membranes, preventing depolarization and impulse propagation . This reversible inhibition follows the Meyer-Overton hypothesis, correlating anesthetic potency with lipid solubility .

Secondary Targets

Emerging evidence suggests butacaine modulates mitochondrial proton transport, inhibiting ATP synthesis during oxidative phosphorylation . This off-target effect may contribute to its cytotoxicity at elevated doses .

Pharmaceutical Formulations

Sulfate Salt Formulation

Butacaine sulfate is the preferred clinical formulation due to enhanced stability and water solubility. Sterile aqueous solutions (1–2% w/v) are autoclaved for ophthalmic and topical use .

Stability Considerations

Light exposure accelerates degradation, necessitating amber glass packaging. Buffering near pH 6.5 minimizes free base precipitation .

Toxicological Considerations

Acute Toxicity

The murine intravenous LD50_{50} for butacaine sulfate is 12.4 mg/kg, reflecting potent neurotoxicity at supratherapeutic doses . Symptoms include convulsions, respiratory depression, and cardiovascular collapse.

Chronic Exposure Risks

Prolonged use may elicit contact dermatitis or systemic effects due to metabolite accumulation. Butacaine is metabolized via plasma cholinesterases, with slow hydrolysis rates prolonging its action .

Current Research and Emerging Applications

Antitumor Activity

A 2021 study demonstrated that butacaine inhibits glioblastoma stem cell (GSC) proliferation and self-renewal at micromolar concentrations . This effect correlates with disrupted mitochondrial function and ion homeostasis, highlighting potential repurposing for oncology .

Neuropathic Pain Management

Preclinical models suggest butacaine’s prolonged duration of action may benefit chronic pain syndromes, though clinical data remain sparse .

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